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molecular formula C7H6ClNO2S B8505304 (3-Chloro-4-nitrophenyl)(methyl)sulfane

(3-Chloro-4-nitrophenyl)(methyl)sulfane

Cat. No. B8505304
M. Wt: 203.65 g/mol
InChI Key: QDZLIZPCBFGPTC-UHFFFAOYSA-N
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Patent
US05034417

Procedure details

A solution of 3-chloro-4-nitrothiophenol (3.3 g) in N,N-dimethylformamide (5 ml) was added dropwise to an ice-cooled mixture of 60% sodium hydride (0.7 g) in N,N-dimethylformamide (10 ml). The mixture was stirred at 0° to 5° C. for 1 hour. To the above mixture was added dropwise methyl iodide (3.7 g) at 5° C. The mixture was stirred at room temperature for 1 hour, poured into ice-water (80 ml), and extracted with toluene. The extract was dried and evaporated. The oily residue was crystallized from a mixture of hexane and ethanol to give crystals of 3-chloro-4-nitrothioanisole (2.8 g).
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([SH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[H-].[Na+].[CH3:14]I>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([S:11][CH3:14])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])S
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
80 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° to 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue was crystallized from a mixture of hexane and ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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